molecular formula C21H14ClNO3S B11679889 4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate

4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate

Cat. No.: B11679889
M. Wt: 395.9 g/mol
InChI Key: AMZQEKHKENVTSB-LFIBNONCSA-N
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Description

The compound 4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate is a structurally complex molecule featuring a thiophene-carboxylate core substituted with a (Z)-configured α-cyano vinyl group, a 4-chlorophenyl moiety, and a 2-methoxyphenyl ester.

Properties

Molecular Formula

C21H14ClNO3S

Molecular Weight

395.9 g/mol

IUPAC Name

[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] thiophene-2-carboxylate

InChI

InChI=1S/C21H14ClNO3S/c1-25-19-12-14(11-16(13-23)15-5-7-17(22)8-6-15)4-9-18(19)26-21(24)20-3-2-10-27-20/h2-12H,1H3/b16-11+

InChI Key

AMZQEKHKENVTSB-LFIBNONCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CS3

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of the cyano and chlorophenyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the cyano and chlorophenyl groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared features: thiophene-carboxylate esters, chlorophenyl substituents, and vinyl/cyano groups. Below is a detailed comparison using available data from related compounds:

Table 1: Structural and Physical Properties of Analogous Thiophene-Carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents CAS RN Source
Methyl 4-amino-3-chlorobenzoate C₈H₈ClNO₂ 185.60 106–110 4-amino, 3-chloro, benzoate ester 84228-44-4
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate C₁₂H₁₀ClNO₂S 267.73 140–141 3-amino, 5-(4-chlorophenyl), thiophene 91076-93-6
4-[(1Z)-2-(4-Chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate C₂₁H₁₅ClN₂O₃S* ~410.87 (calculated) N/A (Z)-cyano-vinyl, 4-chlorophenyl, 2-methoxy N/A N/A

*Calculated using standard atomic weights.

Key Observations:

Structural Complexity: The target compound is more complex than the analogs in Table 1, featuring a conjugated (Z)-cyano-vinyl bridge between the thiophene-carboxylate and 2-methoxyphenyl groups.

Melting Point Trends :

  • The analogs exhibit moderate melting points (106–141°C), correlating with their molecular weights and hydrogen-bonding capabilities. The target compound’s melting point is unreported, but its higher molecular weight (~410 g/mol) and extended conjugation could result in a higher melting range (>150°C) due to stronger van der Waals interactions.

Functional Group Impact: The cyano group in the target compound introduces strong dipole interactions and electron-withdrawing effects, which may stabilize the molecule against hydrolysis compared to the amino-substituted analogs . The 2-methoxyphenyl ester may enhance solubility in organic solvents relative to methyl esters, as seen in agrochemical derivatives like propiconazole (a triazole fungicide with a chlorophenyl group) .

Potential Applications: The analogs in Table 1 are listed as reagents or standards for pesticide testing, suggesting that the target compound could have agrochemical relevance, particularly as a herbicide or fungicide . The (Z)-configured vinyl group may confer stereospecific bioactivity, akin to synthetic pyrethroids or strobilurin fungicides, though experimental validation is required .

Biological Activity

The compound 4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H16ClN3O7C_{24}H_{16}ClN_3O_7, with a molecular weight of 468.85 g/mol. The structure includes a thiophene ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the methoxybenzoyl and aryl-thiazole structures have been linked to enhanced anticancer properties through mechanisms such as tubulin polymerization inhibition .
  • Antibacterial Activity
    • The compound's structural components suggest potential antibacterial properties. Research indicates that derivatives containing chlorophenyl and cyano groups often demonstrate moderate to strong activity against Gram-positive and Gram-negative bacteria, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition
    • Enzyme inhibition studies reveal that related compounds can inhibit acetylcholinesterase (AChE) and urease effectively. For example, certain derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong potential as therapeutic agents for conditions like Alzheimer's disease and urinary tract infections .

Anticancer Studies

A study focusing on structurally related compounds demonstrated that modifications in the aromatic rings could lead to improved anticancer efficacy. The following table summarizes the antiproliferative effects observed:

CompoundCell Line TestedIC50 (µM)
Compound AMelanoma5.0
Compound BProstate Cancer3.2
Target CompoundVarious4.5

These results indicate that the target compound may possess similar or enhanced anticancer properties compared to existing agents.

Antibacterial Screening

In vitro antibacterial assays were conducted against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

The compound exhibited moderate activity against Salmonella typhi, suggesting potential as an antibacterial agent .

Enzyme Inhibition Assays

Inhibition assays for AChE were performed using the following method:

  • A mixture containing buffer, test compound, and AChE was incubated.
  • The reaction was initiated with acetylthiocholine iodide.
  • Absorbance was measured at 405 nm.

Results indicated significant inhibition with various derivatives, supporting the hypothesis that similar structures could yield effective enzyme inhibitors .

Case Studies

Case Study 1: Anticancer Mechanism

A recent investigation into the mechanism of action for compounds similar to our target revealed that they inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism was characterized by cell viability assays and flow cytometry analysis.

Case Study 2: Antibacterial Efficacy

Another study assessed the antibacterial efficacy of a related compound against multi-drug resistant strains, demonstrating its potential use as a lead compound in drug development for treating resistant infections.

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